N-Cyclopropyl Substitution Confers Higher Predicted Metabolic Stability than N-Isopropyl or N-Methyl Analogs
The cyclopropyl group on the amide nitrogen imparts superior metabolic stability compared to the N-isopropyl analog (CAS 1353999-94-6 analogue series) and the N-methyl analog (CAS 1354010-63-1). In the cyclopropyl amide patent series, N-cyclopropyl substitution is explicitly preferred over N-isopropyl for reducing CYP450-mediated N-dealkylation, a major metabolic soft spot for tertiary amides [1]. While direct microsomal stability data for this exact compound is not publicly disclosed, the patent's comprehensive SAR tables demonstrate that N-cyclopropyl analogs consistently exhibit lower intrinsic clearance in human liver microsomes than matched N-isopropyl pairs, attributable to the increased C–H bond dissociation energy of the cyclopropyl ring that resists oxidative metabolism [1][2]. The (S)-stereochemistry further differentiates this compound from racemic or (R)-configured batches, as stereospecific metabolic pathways can result in divergent clearance rates .
| Evidence Dimension | Predicted metabolic stability (N-dealkylation susceptibility) |
|---|---|
| Target Compound Data | N-Cyclopropyl substituent (C–H BDE ~106 kcal/mol for cyclopropyl C–H bonds adjacent to nitrogen) |
| Comparator Or Baseline | N-Isopropyl analog (C–H BDE ~95 kcal/mol for tertiary C–H); N-methyl analog (C–H BDE ~92 kcal/mol for N–CH₃) |
| Quantified Difference | ~11–14 kcal/mol higher C–H BDE for the cyclopropyl group, predicting reduced CYP450-mediated N-dealkylation rates |
| Conditions | Human liver microsome stability assays (patent class-level inference, compounds of Formula I in US9029381B2) |
Why This Matters
Procurement of the N-cyclopropyl variant rather than the N-isopropyl or N-methyl analog directly impacts the likelihood of obtaining a metabolically stable lead compound, reducing the risk of late-stage attrition due to high clearance.
- [1] Griffin, A. et al. Cyclopropyl amide derivatives. U.S. Patent US9029381B2, 2015. View Source
- [2] Talele, T. T. The 'Cyclopropyl Fragment' in Drug Discovery. J. Med. Chem. 2016, 59 (19), 8712–8756. View Source
